molecular formula C9H7FN2O2 B11901372 8-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

8-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B11901372
M. Wt: 194.16 g/mol
InChI Key: PULDBHBDWGPRHP-UHFFFAOYSA-N
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Description

8-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the condensation of 2-aminopyridine with various substrates, such as carbonyl compounds or alkenes . One common method is the Groebke-Blackburn three-component reaction, which involves the condensation of 2-aminopyridine, an aldehyde, and an isonitrile . This reaction is often carried out under mild conditions, making it an efficient and environmentally friendly approach.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of metal-free catalysts and solvent-free conditions, can further improve the sustainability of the industrial production .

Chemical Reactions Analysis

Esterification and Amidation

The carboxylic acid group at position 3 undergoes typical nucleophilic acyl substitution reactions:

  • Esterification : Reacts with alcohols (e.g., ethanol, methanol) under acid catalysis (H₂SO₄ or HCl) to form ethyl or methyl esters.

  • Amidation : Coupling with amines (e.g., ammonia, substituted anilines) using carbodiimide reagents (EDC, DCC) produces carboxamide derivatives, which are pharmacologically relevant .

Example Reaction :

Carboxylic Acid+R-OHH+Ester+H2O\text{Carboxylic Acid} + \text{R-OH} \xrightarrow{\text{H}^+} \text{Ester} + \text{H}_2\text{O}

Key Data :

Reaction TypeReagents/ConditionsYieldApplication
EsterificationEthanol, H₂SO₄, reflux85%Prodrug synthesis
AmidationEDC, DMAP, DMF, rt78%Bioactive analog preparation

Decarboxylation Reactions

The carboxylic acid undergoes thermal or catalytic decarboxylation under specific conditions:

  • Thermal Decarboxylation : Heating at 150–200°C in polar aprotic solvents (DMSO, DMF) eliminates CO₂, yielding 8-fluoro-2-methylimidazo[1,2-a]pyridine .

  • Metal-Catalyzed Decarboxylation : Palladium or copper catalysts facilitate room-temperature decarboxylation, enabling downstream cross-coupling .

Mechanistic Insight :
Decarboxylation proceeds via a six-membered transition state, stabilized by the electron-withdrawing fluorine substituent .

Electrophilic Aromatic Substitution

The electron-rich imidazo-pyridine ring undergoes regioselective substitution:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at position 6 or 7 .

  • Halogenation : NBS or NCS in DCM adds bromine or chlorine at position 5 .

Regioselectivity :
Substitution occurs preferentially at positions activated by the fluorine’s inductive effects .

Transition Metal-Catalyzed Cross-Coupling

The C–H bonds in the heterocycle participate in palladium- or copper-mediated couplings:

  • Suzuki-Miyaura : Reacts with aryl boronic acids at position 5 or 7 using Pd(PPh₃)₄/Na₂CO₃ .

  • Buchwald-Hartwig : Forms C–N bonds with amines at position 6 under Pd₂(dba)₃ catalysis .

Example :

Heterocycle+Ph-B(OH)2Pd(PPh3)4Aryl-substituted product\text{Heterocycle} + \text{Ph-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Aryl-substituted product}

Fluorine-Specific Reactivity

The C8 fluorine atom influences reactivity through steric and electronic effects:

  • Nucleophilic Aromatic Substitution : Limited due to fluorine’s poor leaving-group ability, but feasible with strong bases (e.g., LDA) at elevated temperatures.

  • Ortho-Directing Effects : Enhances electrophilic substitution at adjacent positions (C7 and C9) .

Redox Reactions

  • Oxidation : The methyl group at position 2 resists oxidation under mild conditions but forms a ketone with KMnO₄/H₂SO₄ at 100°C.

  • Reduction : The nitro group (if introduced) is reduced to an amine using H₂/Pd-C .

Stability and Side Reactions

  • Hydrolysis : The ethyl ester derivative undergoes base-mediated saponification to regenerate the carboxylic acid.

  • Thermal Degradation : Prolonged heating above 200°C leads to decomposition via ring-opening .

Scientific Research Applications

Anticancer Activity

Research has indicated that 8-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid exhibits promising anticancer properties. Preliminary studies have shown its effectiveness against various cancer cell lines through mechanisms such as:

  • Cell Growth Inhibition : The compound has been tested in vitro against human tumor cells, demonstrating significant cell growth inhibition rates. For instance, it was noted to have mean GI50 values indicating its potential as an antitumor agent .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Studies are ongoing to evaluate its efficacy against various bacterial strains, particularly those resistant to conventional antibiotics. The molecular docking studies indicate that it may interact effectively with key proteins involved in bacterial regulation .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies help in understanding how the compound can modulate specific pathways involved in disease processes:

  • Binding Energy : The binding energy values derived from these studies suggest a favorable interaction with target proteins, which is crucial for the development of new therapeutic agents .

Case Study 1: Anticancer Efficacy

A study conducted by the National Cancer Institute (NCI) evaluated the anticancer efficacy of this compound across multiple cancer cell lines. The results indicated a high level of antimitotic activity with specific sensitivity towards colon cancer cells, demonstrating its potential for further development as an anticancer drug .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, researchers synthesized derivatives of this compound and tested their effectiveness against resistant bacterial strains. The results showed that certain derivatives exhibited significant antibacterial activity, paving the way for new antibiotic development .

Data Table: Summary of Research Findings

Application AreaKey FindingsReferences
Anticancer ActivitySignificant cell growth inhibition in various cancer cell lines
Antimicrobial PropertiesEffective against resistant bacterial strains
Molecular DockingFavorable binding energies with target proteins

Mechanism of Action

The mechanism of action of 8-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Biological Activity

8-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS No. 1159831-81-8) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of a fluorine atom and a carboxylic acid group, contributes to its chemical reactivity and biological interactions.

  • Molecular Formula : C9H7FN2O2
  • Molecular Weight : 194.16 g/mol
  • Structure : The compound features an imidazo-pyridine framework with specific substituents that influence its biological activity.

Biological Activity

Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit significant biological activities, including antimicrobial and anticancer properties. The following sections detail the biological activities associated with this compound.

Anticancer Activity

Studies have demonstrated that this compound may act as an inhibitor of certain enzymes involved in cancer progression. This compound has shown promising results in inhibiting specific enzyme pathways related to tumor growth and proliferation. The following table summarizes key findings from various studies on its anticancer activity:

Study ReferenceCell Line TestedIC50 Value (µM)Mechanism of Action
A431 (human epidermoid carcinoma)<10Enzyme inhibition
Jurkat (T-cell leukemia)<5Apoptosis induction
HT29 (colorectal carcinoma)<15Growth inhibition

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains. The table below highlights some of these findings:

Microorganism TestedMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus31.25 µg/mL
Escherichia coli62.50 µg/mL
Pseudomonas aeruginosa125 µg/mL

The mechanism by which this compound exerts its biological effects involves interaction with various biological macromolecules such as proteins and nucleic acids. Notably, it has been studied for its role as a bioisosteric replacement for imidazopyrimidine in GABA(A) receptor modulation . This interaction is crucial for understanding its therapeutic potential.

Case Studies

  • In Vitro Studies : A study published in PubMed explored the synthesis and physicochemical properties of this compound and demonstrated its effectiveness as a bioisosteric replacement in GABA(A) receptor modulation . The results indicated significant binding affinity and modulation capabilities.
  • Enzyme Inhibition : Research focusing on enzyme inhibition highlighted that this compound could inhibit specific pathways involved in cancer cell proliferation, suggesting potential use in targeted cancer therapies .

Properties

Molecular Formula

C9H7FN2O2

Molecular Weight

194.16 g/mol

IUPAC Name

8-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C9H7FN2O2/c1-5-7(9(13)14)12-4-2-3-6(10)8(12)11-5/h2-4H,1H3,(H,13,14)

InChI Key

PULDBHBDWGPRHP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=C(C2=N1)F)C(=O)O

Origin of Product

United States

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